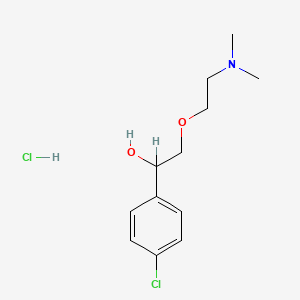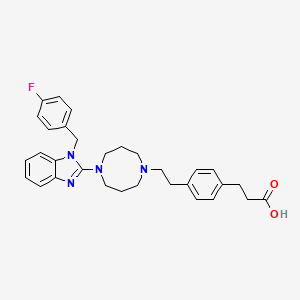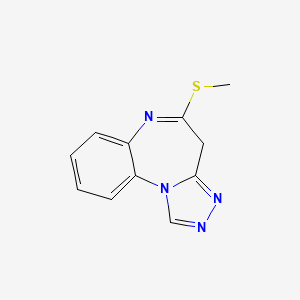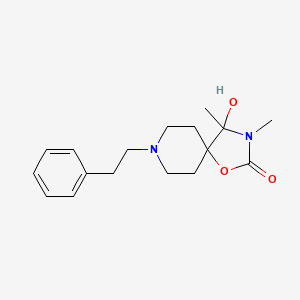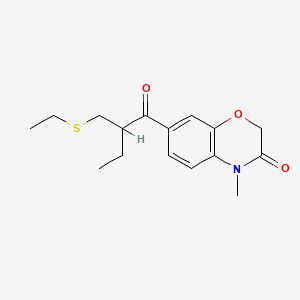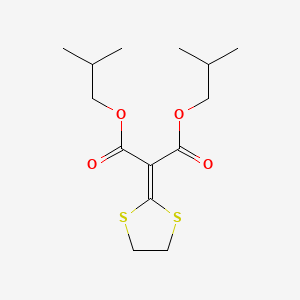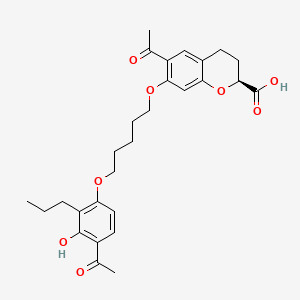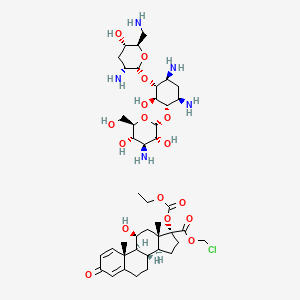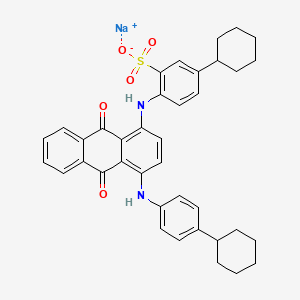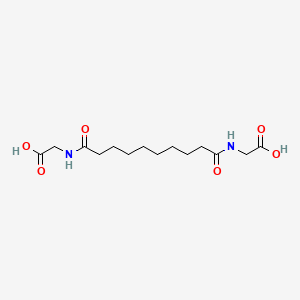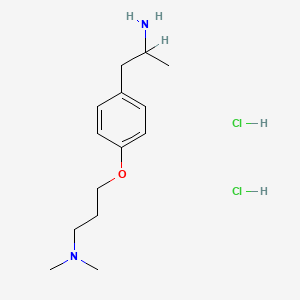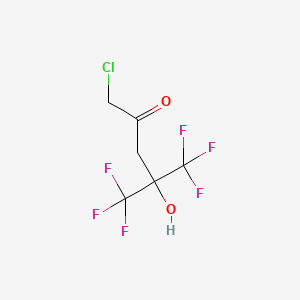
Etifoxine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Etifoxine: is a non-benzodiazepine anxiolytic agent primarily used for the short-term management of adjustment disorder with anxiety. It is known for its unique dual mechanism of action, which involves modulation of gamma-aminobutyric acid (GABA) neurotransmission and neurosteroid synthesis . Unlike benzodiazepines, S-Etifoxine does not cause sedation or lack of coordination, making it a preferred choice for treating anxiety without significant side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Etifoxine involves the formation of a benzoxazine ring. The process typically starts with the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazine ring . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of S-Etifoxine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S-Etifoxine undergoes various chemical reactions, including:
Oxidation: S-Etifoxine can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzoxazine derivatives.
Scientific Research Applications
S-Etifoxine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzoxazine chemistry and its derivatives.
Biology: Investigated for its effects on neurotransmission and neurosteroid synthesis.
Medicine: Primarily used for treating anxiety disorders and promoting peripheral nerve healing.
Industry: Utilized in the development of new anxiolytic agents and neuroprotective drugs.
Mechanism of Action
S-Etifoxine exerts its effects through two primary mechanisms:
Modulation of GABAergic Neurotransmission: S-Etifoxine acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and reducing neuronal excitability.
Neurosteroid Synthesis: The compound stimulates the production of neurosteroids like allopregnanolone, which further modulate GABA_A receptor activity and provide neuroprotective effects.
Comparison with Similar Compounds
Lorazepam: A benzodiazepine anxiolytic with sedative effects.
Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action.
Alprazolam: Another benzodiazepine anxiolytic with a higher potential for dependence.
Uniqueness of S-Etifoxine:
Dual Mechanism: Unlike benzodiazepines, S-Etifoxine modulates both GABAergic neurotransmission and neurosteroid synthesis.
Lower Side Effects: It does not cause significant sedation or motor impairment, making it a safer option for long-term use.
Neuroprotective Properties: S-Etifoxine has additional neuroprotective and anti-inflammatory effects, which are not observed with traditional benzodiazepines.
Properties
CAS No. |
950513-31-2 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(4S)-6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
IBYCYJFUEJQSMK-KRWDZBQOSA-N |
Isomeric SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


